1-Bromo-2,5-dimethyl-4-nitrobenzene

Vue d'ensemble

Description

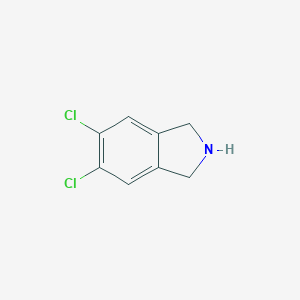

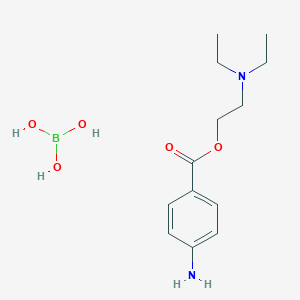

1-Bromo-2,5-dimethyl-4-nitrobenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reactivity in Ionic Liquids

1-Bromo-2,5-dimethyl-4-nitrobenzene and its derivatives demonstrate altered reactivity in ionic liquids compared to conventional solvents. For instance, the radical anions of 1-bromo-4-nitrobenzene exhibit unique behavior in room temperature ionic liquids, reacting through a DISP type mechanism, which is different from their reactivity in typical non-aqueous solvents like acetonitrile. This suggests the ionic solvent might promote reactivity by stabilizing the charged products (Ernst et al., 2013).

Intermediate in Medicinal Synthesis

Compounds like 1-(2-Bromoethoxy)-4-nitrobenzene, derived from this compound, serve as intermediates in the synthesis of medications, notably dofetilide, which is used to treat arrhythmia. The synthesis methods and conditions for these intermediates have been optimized to enhance yield and efficiency, highlighting the chemical's role in pharmaceutical manufacturing (Zhai Guang-xin, 2006).

Polymer Solar Cells Enhancement

1-Bromo-4-Nitrobenzene (a derivative) has been utilized in polymer solar cells (PSCs). When introduced to the poly(3-hexylthiophene)/[6,6]-phenyl-C61-butyric acid methyl ester (P3HT/PCBM) active layer of PSCs, it significantly improved the device performance. The addition of this compound enhanced excitonic recombination and dissociation at the donor–acceptor interface, leading to a substantial increase in power conversion efficiency. This highlights its potential use in improving solar cell technologies (Fu et al., 2015).

Enhancement of Mesogenic Properties

This compound derivatives have been used in the synthesis of liquid crystals. The reaction of pseudo‐glucal with derivatives of this compound, in the presence of catalytic amounts of NiCl2(dppe), produced beta‐C‐aryl glycosides, which are precursors for chiral liquid crystals. This showcases the compound's application in the development of new materials with specific mesogenic (liquid crystal phase-inducing) properties (Bertini et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 1-Bromo-2,5-dimethyl-4-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic compounds and plays a crucial role in their chemical behavior .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :

- Step 1 : The electrophile (in this case, the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as a benzenonium ion .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction involving this compound affects the biochemical pathways related to the synthesis and transformation of benzene derivatives . The downstream effects of these changes can vary widely, depending on the specific context and the other compounds involved.

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.05 , suggesting that it may readily cross cell membranes, potentially affecting its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of a wide variety of different organic compounds, depending on the specific conditions and reactants present.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Furthermore, its solubility, which can affect its action and efficacy, is influenced by the polarity of the solvent .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that nitro compounds, such as 1-Bromo-2,5-dimethyl-4-nitrobenzene, are an important class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .

Molecular Mechanism

It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Propriétés

IUPAC Name |

1-bromo-2,5-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWQRRHGAQXGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356534 | |

| Record name | 1-bromo-2,5-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15540-81-5 | |

| Record name | 1-bromo-2,5-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)

![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)

![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)